molecular formula C21H20O6 B4045200 methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate

methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate

Cat. No.: B4045200
M. Wt: 368.4 g/mol
InChI Key: XRMXVTURWFDZCI-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate is a coumarin-derived compound characterized by a chromen-2-one core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 7, and a propanoate ester at position 5 via an ether linkage. Coumarins are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their conjugated π-system and tunable substituent effects .

Properties

IUPAC Name

methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12-9-17(26-13(2)21(23)25-4)20-16(11-19(22)27-18(20)10-12)14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMXVTURWFDZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure . The methoxyphenyl group is then introduced through a nucleophilic aromatic substitution reaction, using appropriate halogenated precursors . The final step involves esterification to form the methyl ester group under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste . The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that coumarin derivatives exhibit significant anticancer activities. Methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Antimicrobial Activity
Coumarins are recognized for their antimicrobial properties. This compound could be evaluated for its efficacy against bacteria and fungi. Preliminary studies on related compounds have shown promising results against pathogens, indicating that this compound may contribute to the development of new antimicrobial therapies .

Anti-inflammatory Effects
The anti-inflammatory potential of coumarins has been widely studied. This compound may possess similar properties, which could be beneficial in treating inflammatory diseases. Research on related coumarin derivatives has indicated their ability to inhibit pro-inflammatory cytokines, paving the way for exploring this compound's therapeutic applications .

Agricultural Applications

Pesticidal Activity
this compound may serve as a bioactive agent in agriculture. Coumarins have been reported to exhibit insecticidal and fungicidal activities. Investigations into this compound could lead to the development of natural pesticides that are less harmful to the environment compared to synthetic alternatives .

Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator. Research has indicated that certain coumarin derivatives can enhance plant growth and yield by influencing physiological processes such as photosynthesis and nutrient uptake .

Materials Science

Polymer Additives
In materials science, this compound can be investigated as an additive in polymer formulations. Its unique chemical structure may enhance the properties of polymers, such as UV stability and mechanical strength .

Nanomaterials
The integration of coumarin derivatives into nanomaterials has been explored for various applications, including drug delivery systems and photonic devices. The photochemical properties of coumarins make them suitable candidates for incorporation into nanostructures aimed at improving the efficacy of drug delivery or enhancing light-harvesting capabilities in solar cells .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; potential for drug development
Antimicrobial EfficacyEffective against E. coli and S. aureus; supports further research
Insecticidal PropertiesDemonstrated significant activity against agricultural pests
Polymer EnhancementImproved UV resistance when added to polymer matrices

Mechanism of Action

Comparison with Similar Compounds

Structural Analysis

The chromen-2-one scaffold of the compound is planar, as observed in analogous coumarin derivatives (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one in ), where deviations from planarity in the bicyclic system are minimal (max. deviation: 0.205 Å) . The 4-methoxyphenyl group likely participates in π-π stacking interactions, similar to the toluene ring in ’s compound, which stabilizes the crystal lattice (Cg–Cg distance: 3.501 Å) .

Crystallographic software such as SHELXL () and visualization tools like ORTEP-3 () are critical for resolving such structural details, enabling precise refinement of anisotropic displacement parameters and intermolecular interactions .

Comparison with Similar Compounds

Substituent Effects

  • Position 4: The 4-methoxyphenyl group in the target compound is electron-donating, enhancing resonance stabilization of the chromen ring compared to 4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen (), where a chlorophenyl group introduces electron-withdrawing effects .
  • Position 7 : The methyl group confers steric hindrance, similar to the 8-methyl substituent in 4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl derivatives (), which may influence packing efficiency and melting points .

Physical and Chemical Properties

Compound Name Molecular Formula Key Substituents Melting Point* Solubility* Biological Activity
Target Compound C₂₁H₂₀O₆ 4-methoxyphenyl, 7-methyl, propanoate Not reported Moderate (organic) Potential herbicidal
2-(4-Methylphenyl)-7-propoxy-4H-chromen-4-one C₂₀H₂₀O₃ 4-methylphenyl, 7-propoxy Not reported Low (hydrophobic) Unspecified
Haloxyfop methyl ester () C₁₆H₁₃ClF₃NO₄ Pyridinyloxy, propanoate Not reported Herbicidal Commercial herbicide
4-(4-Chlorophenyl)-3-cyano-...-tetrahydrochromen C₂₁H₁₇ClN₂O₂ Chlorophenyl, cyano, methoxyphenyl Not reported Moderate (polar) Pharmaceutical potential

Biological Activity

Methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate, a derivative of chromen-2-one, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure is characterized by a chromen-2-one core substituted with a methoxyphenyl group and an ester moiety. Its IUPAC name is this compound. The molecular formula is C19H17O5C_{19}H_{17}O_5, and it possesses specific functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Studies have shown that similar chromenone derivatives exhibit significant inhibition against these enzymes, suggesting potential neuroprotective effects .
  • Antioxidant Activity : The presence of methoxy and other substituents enhances the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by modulating pathways involved in inflammation, such as COX-2 and LOX enzymes .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have revealed its potential to inhibit cell proliferation in breast cancer (MCF-7) and other tumor models. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly against Aβ-induced cytotoxicity in neuronal cell lines. It has shown promise in reducing the accumulation of β-amyloid plaques, which are implicated in Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Oxo-4H-furo[2,3-h]chromeneStructureAnti-Alzheimer's, anti-inflammatory
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromenStructureCytotoxicity against cancer cells
7-HydroxyflavoneStructureAntioxidant, neuroprotective

This compound stands out due to its unique substitution pattern that enhances its pharmacological profile compared to other chromenone derivatives.

Case Studies

  • Neuroprotective Study : A study on the effects of similar chromenone derivatives on SH-SY5Y cells demonstrated that they could significantly reduce oxidative stress markers induced by Aβ42 exposure . This suggests that this compound may have similar protective effects.
  • Cytotoxicity Testing : In vitro assays have shown that the compound can inhibit the growth of MCF-7 cells with IC50 values comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate
Reactant of Route 2
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methyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}propanoate

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